![molecular formula C26H22FN3O3S B2382049 N-(3,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 894553-03-8](/img/structure/B2382049.png)
N-(3,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-2-(3’-(4-fluorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide is a complex organic compound that features a unique spiro structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-(3’-(4-fluorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indoline and thiazolidine precursors, followed by their coupling to form the spiro compound. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-(3,4-dimethylphenyl)-2-(3’-(4-fluorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new aromatic or aliphatic groups.
科学的研究の応用
Chemistry
In chemistry, N-(3,4-dimethylphenyl)-2-(3’-(4-fluorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features could allow it to bind to specific proteins or nucleic acids, making it a candidate for drug discovery and development.
Medicine
In medicine, N-(3,4-dimethylphenyl)-2-(3’-(4-fluorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide could be investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for therapeutic development.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the development of new technologies, such as sensors or electronic devices.
作用機序
The mechanism of action of N-(3,4-dimethylphenyl)-2-(3’-(4-fluorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can alter the activity of the target molecules and lead to changes in cellular function.
類似化合物との比較
Similar Compounds
Similar compounds to N-(3,4-dimethylphenyl)-2-(3’-(4-fluorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide include other spiro compounds and derivatives of indoline and thiazolidine. Examples include:
- Spiro[indoline-3,2’-thiazolidin]-2,4’-dione derivatives
- N-phenylacetamide derivatives
- Fluorophenyl-substituted spiro compounds
Uniqueness
What sets N-(3,4-dimethylphenyl)-2-(3’-(4-fluorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide apart from similar compounds is its specific combination of functional groups and spiro structure. This unique arrangement of atoms gives it distinct chemical and physical properties, which can be exploited in various applications.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[3-(4-fluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O3S/c1-16-7-10-19(13-17(16)2)28-23(31)14-29-22-6-4-3-5-21(22)26(25(29)33)30(24(32)15-34-26)20-11-8-18(27)9-12-20/h3-13H,14-15H2,1-2H3,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYZMIHCHAHNRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-ethyl-5-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2381966.png)
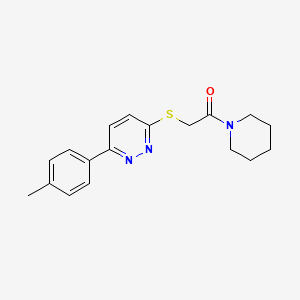
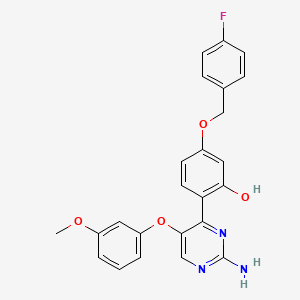
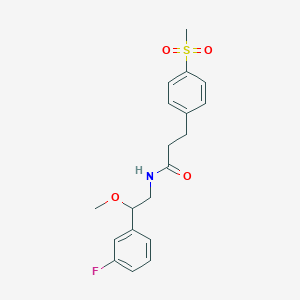
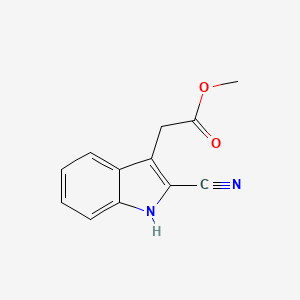
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]propanamide](/img/structure/B2381975.png)
![4-[(2-Fluorophenyl)methylidene]piperidine hydrochloride](/img/structure/B2381978.png)
![2-chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]-4,5-difluorobenzamide](/img/structure/B2381980.png)
![N-(1-Cyanobutyl)-2-[4-(difluoromethylsulfonyl)phenyl]acetamide](/img/structure/B2381982.png)
![N-[(3-chlorophenyl)methyl]-4-{2-[({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}butanamide](/img/structure/B2381983.png)

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2381986.png)
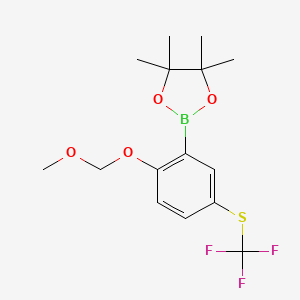
![7-Fluorosulfonyloxy-2-[(4-methoxyphenyl)methyl]-3-oxo-1H-isoindole](/img/structure/B2381989.png)
